

# Technical Guide: 4-Bromo-3,5-difluorobenzyl bromide

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## Compound of Interest

Compound Name: *4-Bromo-3,5-difluorobenzyl bromide*

Cat. No.: *B8064737*

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Molecular Weight & Application Profile

## Executive Summary

**4-Bromo-3,5-difluorobenzyl bromide** (CAS: 1571115-92-8) is a specialized fluorinated building block used critically in medicinal chemistry and materials science.[1][2][3] Unlike simple benzyl halides, this molecule possesses a bifunctional electrophilic architecture: a highly reactive benzyl bromide moiety for SN2 alkylations and an aryl bromide "handle" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Its specific substitution pattern—two fluorine atoms at the 3,5-positions relative to the benzyl group—imparts unique electronic properties, enhancing metabolic stability and modulating the lipophilicity (LogP) of drug candidates. This guide details its molecular properties, validated synthetic protocols, and strategic applications in drug development.

## Chemical Identity & Physical Properties[4][5][6]

Accurate molecular weight calculations are vital for stoichiometry in synthesis and mass spectrometry (MS) validation. The presence of two bromine atoms creates a distinct isotopic

signature (1:2:1 triplet) in MS data.

## Molecular Weight Analysis

Formula: C<sub>7</sub>H<sub>4</sub>Br<sub>2</sub>F<sub>2</sub>[2][3][4][5]

Element	Count	Standard Atomic Weight	Contribution ( g/mol )
Carbon (C)	7	12.011	84.077
Hydrogen (H)	4	1.008	4.032
Bromine (Br)	2	79.904	159.808
Fluorine (F)	2	18.998	37.996
Total Average MW	285.91 g/mol		

## Key Identification Data

Property	Specification
CAS Number	1571115-92-8
IUPAC Name	1-(Bromomethyl)-4-bromo-3,5-difluorobenzene
Monoisotopic Mass	283.863 (for <sup>79</sup> Br <sub>2</sub> isotopologue)
Appearance	Off-white low-melting solid or liquid (dependent on purity)
Solubility	Soluble in DCM, THF, Ethyl Acetate; insoluble in water

## Synthetic Pathways & Causality

The synthesis of **4-Bromo-3,5-difluorobenzyl bromide** typically follows a radical halogenation pathway. The choice of reagents is critical: N-Bromosuccinimide (NBS) is preferred over elemental bromine to control the concentration of bromine radicals and minimize electrophilic aromatic substitution byproducts.

## Validated Protocol: Radical Bromination

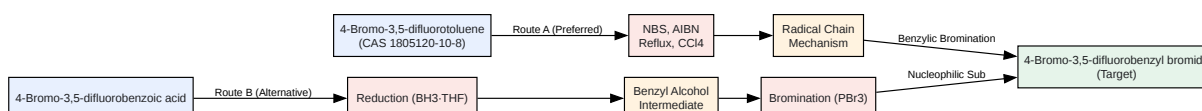
Precursor: 4-Bromo-3,5-difluorotoluene (CAS: 1805120-10-8)[4][6][7]

### Step-by-Step Methodology:

- **Setup:** In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-Bromo-3,5-difluorotoluene (1.0 eq) in anhydrous carbon tetrachloride (CCl<sub>4</sub>) or trifluorotoluene (greener alternative).
- **Reagent Addition:** Add N-Bromosuccinimide (NBS, 1.05 eq) and a radical initiator such as AIBN (azobisisobutyronitrile, 0.05 eq) or Benzoyl Peroxide.
- **Reaction:** Heat the mixture to reflux (approx. 77°C for CCl<sub>4</sub>) under an inert atmosphere (N<sub>2</sub> or Ar).
  - **Causality:** Reflux is required to thermally decompose the initiator, generating the radical chain carriers.
- **Monitoring:** Monitor via TLC or GC-MS. The reaction is complete when the succinimide byproduct floats to the top (in CCl<sub>4</sub>).
- **Workup:** Cool to 0°C to precipitate succinimide completely. Filter the solid.[8]
- **Purification:** Concentrate the filtrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to remove unreacted toluene or gem-dibrominated byproducts.

## Synthetic Logic Diagram

The following diagram illustrates the primary and secondary synthetic routes, highlighting the decision points based on precursor availability.



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Figure 1: Comparative synthetic pathways for **4-Bromo-3,5-difluorobenzyl bromide**. Route A is the industrial standard for atom economy.

## Applications in Drug Development[12]

This compound is a "privileged structure" in medicinal chemistry due to its ability to serve as a bifunctional linker.

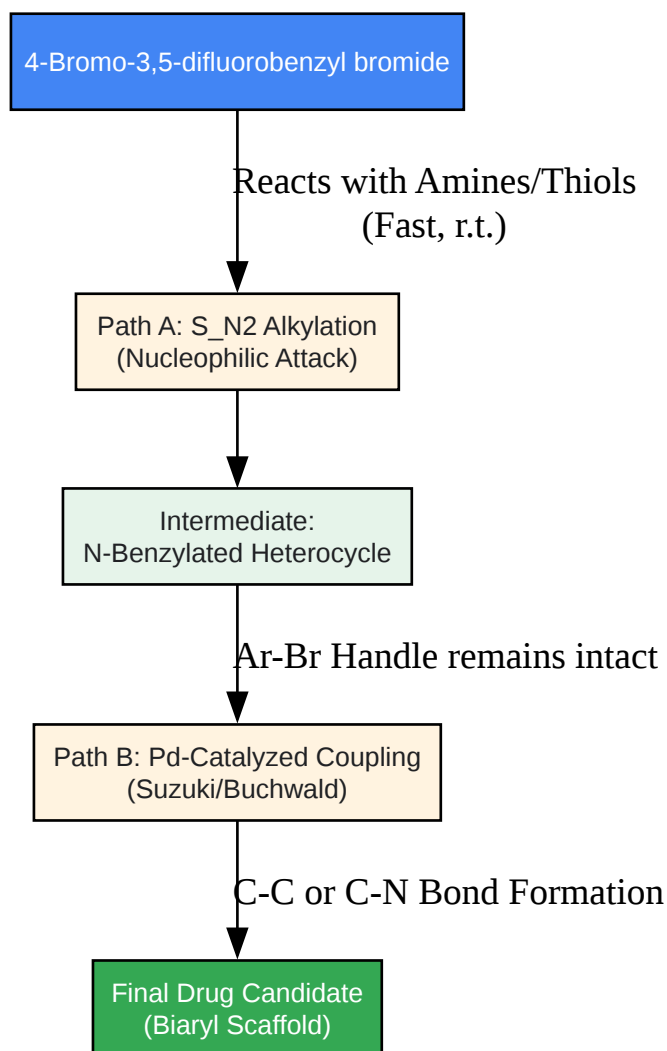
### Fragment-Based Drug Discovery (FBDD)

The benzyl bromide group reacts rapidly with nucleophiles (amines, thiols, phenols) to "anchor" the fragment. The remaining aryl bromide (Ar-Br) is then available for library expansion via Suzuki coupling.

- **Metabolic Stability:** The fluorine atoms at positions 3 and 5 block metabolic oxidation at the benzylic ring, a common clearance pathway for non-fluorinated analogues.
- **Electronic Modulation:** The electron-withdrawing nature of the fluorines and the bromine deactivates the ring, influencing the pKa of neighboring functional groups in the final drug molecule.

### Reactivity Profile & Workflow

The diagram below maps the sequential functionalization logic used in library synthesis.



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Figure 2: Sequential functionalization strategy utilizing the orthogonal reactivity of the benzyl and aryl bromide groups.

## Handling & Safety Protocols

Warning: Benzyl bromides are potent lachrymators (tear-inducing agents) and skin irritants.

- Engineering Controls: Always handle within a certified chemical fume hood.
- PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
- Storage: Store at 2-8°C in a tightly sealed container, protected from light. Light exposure can degrade the C-Br bond, turning the compound yellow/brown.

- Spill Management: Neutralize spills with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.

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- To cite this document: BenchChem. [Technical Guide: 4-Bromo-3,5-difluorobenzyl bromide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8064737/docs#technical-guide-4-bromo-3-5-difluorobenzyl-bromide\]](https://www.benchchem.com/product/b8064737/docs#technical-guide-4-bromo-3-5-difluorobenzyl-bromide)

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